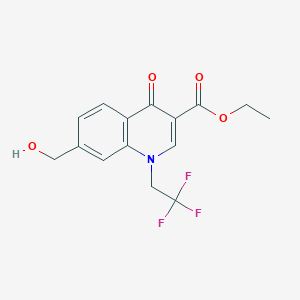![molecular formula C20H24O B12882108 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan CAS No. 62787-27-3](/img/structure/B12882108.png)
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds with a furan ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2) can lead to the formation of the desired dibenzofuran structure . Reductive desulfurization and other functional group modifications may be required to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify specific functional groups, potentially altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and antioxidant properties.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure, lacking the isopropyl and multiple methyl groups.
9-Isopropyl-6-methyl-3-pentyldibenzo[b,d]furan-1-ol: A related compound with additional functional groups, potentially exhibiting different reactivity and applications.
2,5-Dimethylfuran: Another furan derivative with distinct properties and uses.
Uniqueness
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62787-27-3 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,2,3,4,6-pentamethyl-9-propan-2-yldibenzofuran |
InChI |
InChI=1S/C20H24O/c1-10(2)16-9-8-11(3)19-18(16)17-14(6)12(4)13(5)15(7)20(17)21-19/h8-10H,1-7H3 |
InChI Key |
AEIDJZNZCUEPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(C)C)C3=C(C(=C(C(=C3O2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)

![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
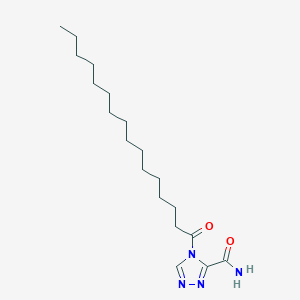
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
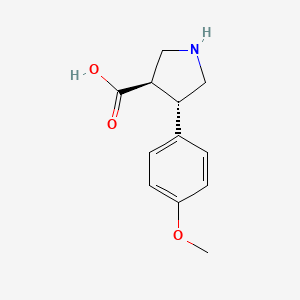
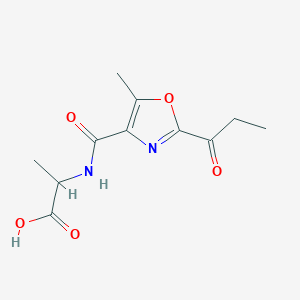
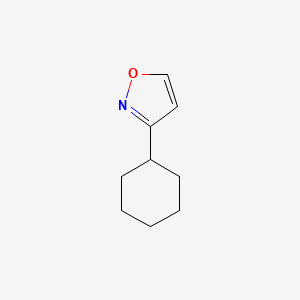

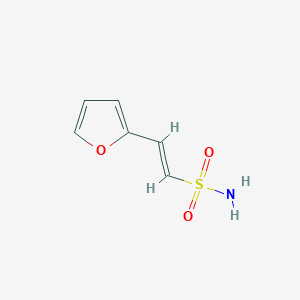
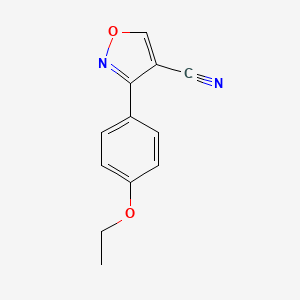
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
